Product packaging for Ezetimibe Diacetate(Cat. No.:CAS No. 163380-20-9)

Ezetimibe Diacetate

Cat. No.: B133981
CAS No.: 163380-20-9
M. Wt: 493.5 g/mol
InChI Key: DCEGDCNFJOXKQY-ZONZVBGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Sterol Transport Modulation

The absorption of cholesterol in the intestine is a complex, multi-step process and not a simple passive diffusion. jordan.im It involves the solubilization of cholesterol into micelles, its transport across the brush border membrane of enterocytes (intestinal absorptive cells), intracellular trafficking and esterification, and finally, packaging into chylomicrons for secretion into the lymph. nih.gove-dmj.org

A key protein in this pathway is the Niemann-Pick C1-Like 1 (NPC1L1) protein. nih.govresearchgate.net NPC1L1 is a polytopic transmembrane protein located on the apical membrane of enterocytes and the canalicular membrane of hepatocytes. jordan.ime-dmj.org It is essential for the uptake of cholesterol and other sterols from the intestinal lumen. nih.gov The process is believed to involve clathrin-mediated endocytosis, where NPC1L1 binds to sterols in the intestinal lumen and the resulting complex is internalized into the enterocyte. ebmconsult.comkoreamed.org

Modulation of this transport system is a key strategy for controlling cholesterol levels. The selectivity of this process is highlighted by the differential absorption of cholesterol versus plant sterols (phytosterols). While cholesterol is readily absorbed, phytosterols (B1254722) are generally poorly absorbed, a phenomenon explained by the action of other transport proteins, such as the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8, which actively pump absorbed sterols, particularly phytosterols, back into the intestinal lumen. elsevier.eselsevier.es

Ezetimibe (B1671841), the parent compound of Ezetimibe Diacetate, exerts its effect by selectively targeting and inhibiting the NPC1L1 protein. droracle.aidrugbank.com By binding to NPC1L1, ezetimibe blocks the internalization of the NPC1L1/sterol complex, thereby preventing cholesterol from entering the enterocyte. ebmconsult.compharmacompass.com This leads to a significant reduction in the amount of cholesterol delivered to the liver from the intestine. drugbank.comnih.gov This reduction in hepatic cholesterol stores triggers a compensatory increase in the expression of LDL receptors on liver cells, which enhances the clearance of cholesterol from the blood. droracle.aiwikipedia.org Studies in mice genetically deficient in NPC1L1 showed a 70% reduction in intestinal cholesterol absorption and an insensitivity to ezetimibe treatment, confirming NPC1L1 as the essential target. drugbank.comnih.gov

Historical Context of Ezetimibe and Related Inhibitors

The journey to discover ezetimibe and its class of 2-azetidinone cholesterol absorption inhibitors began with research programs aimed at identifying novel lipid-lowering agents. The discovery of ezetimibe was reported to have started in the early 1990s. drugbank.comnih.gov Initial research screened for compounds that could block cholesterol absorption. Interestingly, ezetimibe was first investigated as a potential inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in the esterification of cholesterol within the enterocyte. researchgate.net However, it was later discovered that its primary and more profound effect was the inhibition of cholesterol absorption itself, even before its precise molecular target, NPC1L1, was identified. researchgate.net

Ezetimibe was the first compound in its class of lipid-lowering agents that selectively inhibits intestinal cholesterol absorption. hres.ca Its unique β-lactam (2-azetidinone) ring is a core structural feature. nih.gov The development involved extensive structure-activity relationship studies to optimize potency. researchgate.netresearchgate.net Following its discovery, numerous derivatives of the 2-azetidinone structure have been synthesized and evaluated for their potential as cholesterol absorption inhibitors. nih.govmiddlebury.eduresearchgate.net

Ezetimibe was approved for medical use in the United States in 2002. wikipedia.orgresearchgate.netescardio.org The identification of its molecular target, NPC1L1, came later, providing a clear mechanistic understanding of its action. taylorandfrancis.com This discovery solidified the role of NPC1L1 as a critical transporter in cholesterol homeostasis and a viable target for therapeutic intervention.

This compound is a protected derivative of ezetimibe. pharmaffiliates.com In chemical synthesis, protecting groups are often used to temporarily block reactive functional groups on a molecule to allow other reactions to occur selectively. In the case of this compound, the two hydroxyl groups of ezetimibe are converted to acetate (B1210297) esters. This derivative is relevant in the context of chemical synthesis and the preparation of ezetimibe and its related compounds. pharmaffiliates.comontosight.ai

Chemical Compound Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )
EzetimibeC₂₄H₂₁F₂NO₃409.4
This compoundC₂₈H₂₅F₂NO₅493.50
Ezetimibe GlucuronideC₃₀H₂₉F₂NO₉585.55
CholesterolC₂₇H₄₆O386.65
SitosterolC₂₉H₅₀O414.7
CampesterolC₂₈H₄₈O400.7
ImidazoleC₃H₄N₂68.08

Data sourced from various chemical databases and research articles. pharmaffiliates.comscielo.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₈H₂₅F₂NO₅ B133981 Ezetimibe Diacetate CAS No. 163380-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(2S,3R)-3-[(3R)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGDCNFJOXKQY-ZONZVBGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440935
Record name Ezetimibe Diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163380-20-9
Record name Ezetimibe Diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies of Ezetimibe Diacetate Precursors and Analogues

Enantioselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of ezetimibe (B1671841) to ensure the correct absolute configuration of its chiral centers.

Chiral Catalysis in Asymmetric Synthesis

Chiral catalysis is a powerful tool for establishing the desired stereochemistry in ezetimibe precursors. Various catalytic systems have been explored to achieve high enantioselectivity.

One notable approach involves the use of chiral phosphoric acid (CPA) catalysts. acs.orgnih.govchemrxiv.orgresearchgate.net A telescoped continuous flow process has been developed for the enantioselective synthesis of 1-aryl-1,3-diol precursors. acs.orgnih.govchemrxiv.orgresearchgate.net This method utilizes a polymer-supported chiral phosphoric acid catalyst for the asymmetric allylboration of aldehydes, followed by selective epoxidation. acs.orgnih.govchemrxiv.orgresearchgate.net For instance, the reaction of 4-fluorobenzaldehyde (B137897) using this process yields the corresponding epoxy alcohol precursor with high enantiomeric excess (ee). acs.orgnih.gov

Another strategy employs chiral phosphine (B1218219) ligands in combination with transition metal catalysts. google.com For example, a complex formed from a chiral phosphine ligand and a palladium precursor like Pd2(dba)3 or [Pd(C3H5)Cl]2 can catalyze the allylic amination of Morita-Baylis-Hillman adducts to produce chiral β-lactam derivatives. google.comscite.ai

The Corey-Bakshi-Shibata (CBS) catalyst has also been utilized for the stereoselective reduction of a ketone to a chiral alcohol, which is a key step in many synthetic routes to ezetimibe. researchgate.net

Stereochemical Control in Beta-Lactam Formation

The formation of the β-lactam ring with the correct stereochemistry is a critical step in ezetimibe synthesis. Most synthetic pathways rely on the [2+2] cycloaddition of a diarylimine with an ester or amide enolate to construct the azetidinone core. researchgate.netresearchgate.net

Chiral oxazolidinones have been used as auxiliaries to control the stereochemistry of the β-lactam ring. scite.ai This method, combined with chiral oxazaborolidine chemistry for the stereoselective reduction of the hydroxyl group, provides a scalable and cost-effective synthesis of ezetimibe. scite.ai

Domino reactions have also been employed to achieve stereochemical control. A process involving an allylic acetate (B1210297) rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition has been described for the synthesis of a δ-amino acid derivative with complete stereochemical control, which is then converted to the β-lactam core. nih.govnih.gov

An organocatalytic Mannich reaction, catalyzed by proline, has been used in a formal total synthesis of ezetimibe. researchgate.netnih.gov This reaction between 3-butenal (B104185), 4-fluoroaniline (B128567), and 4-benzyloxybenzaldehyde establishes the syn-stereochemistry of the two stereogenic centers on the β-lactam ring. nih.gov

Key Intermediate Synthesis Pathways

1,3-Dipolar Cycloaddition Strategies

1,3-dipolar cycloaddition reactions are a powerful method for constructing five-membered rings and have been adapted for the synthesis of ezetimibe precursors. wikipedia.org One of the most critical steps in a total synthesis of ezetimibe involved a highly stereoselective Sc(OTf)3-catalyzed 1,3-dipolar cycloaddition between (R)-6-(4-fluorophenyl)-5,6-dihydro-2H-pyran-2-one and C-(4-benzyloxyphenyl)-N-(4-fluorophenyl)-nitrone. researchgate.netacs.org The rigid transition state of this reaction allows the absolute configuration of the starting lactone to control the formation of the other stereogenic centers. researchgate.netacs.org

The Kinugasa reaction, a copper(I)-mediated 1,3-dipolar cycloaddition of a nitrone to a terminal alkyne, has also been applied in a formal synthesis of ezetimibe. researchgate.net This reaction proceeds via a cascade process involving cycloaddition followed by rearrangement to stereoselectively form a cis-substituted β-lactam. researchgate.net

Wittig Reaction Applications in Precursor Synthesis

The Wittig reaction is a widely used method for forming carbon-carbon double bonds and has been applied to the synthesis of ezetimibe precursors. google.comgoogle.comgoogle.com A key application is the reaction of 4-fluorobenzaldehyde with a phosphonium (B103445) ylide derived from ethyl 4-bromobutyrate to produce 5-(4-fluorophenyl)-pent-4-enoic acid derivatives. google.comgoogle.com

Chemical Modifications and Derivatization Strategies

The modification of the ezetimibe structure has been explored to investigate structure-activity relationships (SAR) and develop new analogues. nih.gov SAR studies have revealed that the 2-azetidinone ring, a C-4 aryl group (optimally with a para-polar substituent), and an N-aryl ring are essential for activity. nih.gov The C-3 side chain is optimal with three linking atoms and a pendent aryl group. nih.gov

Bioisosteric replacement has been used to modify the C-3 side chain. For example, introducing an amide group into the C-3 side chain increases its polarity. nih.gov Another modification involves the introduction of an electron-deficient pyridine (B92270) ring and an ester group to the C-3 carbon chain. nih.gov

Derivatization of commercially available ezetimibe has also been performed. For example, fluoro-deoxy-ezetimibe was prepared in a three-step sequence from ezetimibe. scite.ai

A ligand-based study has been conducted on ezetimibe analogues, leading to the synthesis of derivatives with modified substituents on the azetidinone ring to find compounds with potentially better binding to the NPC1L1 protein. nih.govnih.govmdpi.com

Data Tables

Table 1: Chiral Catalysts in Ezetimibe Precursor Synthesis

Catalytic Approach Catalyst/Reagent Key Transformation Intermediate/Product Ref
Asymmetric Allylboration Polymer-supported chiral phosphoric acid Allylboration of 4-fluorobenzaldehyde Chiral epoxy alcohol precursor acs.orgnih.gov
Asymmetric Allylic Amination Chiral phosphine ligand with Pd precursor Allylic amination of Morita-Baylis-Hillman adducts Chiral β-lactam derivatives google.comscite.ai
Stereoselective Reduction Corey-Bakshi-Shibata (CBS) catalyst Reduction of a ketone Chiral alcohol researchgate.net

Table 2: Key Intermediate Synthesis Pathways

Synthetic Strategy Key Reaction Starting Materials Intermediate Ref
1,3-Dipolar Cycloaddition Sc(OTf)3-catalyzed cycloaddition (R)-6-(4-fluorophenyl)-5,6-dihydro-2H-pyran-2-one, C-(4-benzyloxyphenyl)-N-(4-fluorophenyl)-nitrone Isoxazolidine intermediate researchgate.netacs.org
Kinugasa Reaction Cu(I)-mediated cycloaddition/rearrangement Terminal alkyne, C,N-diarylnitrone cis-substituted β-lactam researchgate.net

Compound Names

Ezetimibe

Ezetimibe Diacetate

(R)-6-(4-fluorophenyl)-5,6-dihydro-2H-pyran-2-one

C-(4-benzyloxyphenyl)-N-(4-fluorophenyl)-nitrone

4-fluorobenzaldehyde

(4-ethoxy-4-oxobutyl)triphenylphosphonium bromide

(Z)-5-(4-fluorophenyl)-pent-4-enoic acid

(E)-5-(4-fluorophenyl)-pent-4-enoic acid

Benzhydryl 6-oxopenicillanate

Fluoro-deoxy-ezetimibe

3-butenal

4-fluoroaniline

4-benzyloxybenzaldehyde

Ethyl 4-bromobutyrate

Triphenylphosphine

Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

[Pd(C3H5)Cl]2 (Allylpalladium(II) chloride dimer)

Sc(OTf)3 (Scandium(III) triflate)

Proline

Design of Ezetimibe Analogues for Receptor Binding Studies

The design of ezetimibe analogues for receptor binding studies is guided by the structural elements known to be essential for its activity as a cholesterol absorption inhibitor. Ezetimibe functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter for cholesterol in the small intestine. tandfonline.comnih.gov Structure-activity relationship (SAR) studies have identified several key pharmacophores in the ezetimibe molecule that are crucial for its binding and inhibitory function. mdpi.com

A foundational requirement for analogue activity is the presence of the azetidin-2-one (B1220530) (β-lactam) ring. mdpi.com Modifications at various positions on this ring have been explored to understand their impact on binding affinity.

Position 1: An N-phenyl or N-benzyl group is generally preferred, though a range of other substituents is permissible. mdpi.com

Position 3: This position requires an oxygenated function located three carbons away from the β-lactam ring. mdpi.com There appears to be no significant stereochemical preference at this center, with both 3S and 3R isomers showing comparable activity. mdpi.com

Position 4: An aromatic group, particularly a p-hydroxyl or p-methoxyphenyl group, is critical for activity. mdpi.com The stereochemistry at this carbon is important, with the S isomer demonstrating greater activity than the R isomer. mdpi.com

Ligand-based studies, comparing the pharmacophore groups of ezetimibe with newly synthesized analogues, help in predicting their potential to bind to NPC1L1. nih.gov For instance, a study focusing on β-lactam analogues synthesized from Baylis-Hillman adducts revealed which substituents on the azetidin-2-one ring are structurally more similar to the ezetimibe skeleton, suggesting a higher likelihood of binding to the receptor. nih.govnih.gov

Furthermore, the design of fluorinated analogues has been an area of interest. For example, 3-fluoroazetidinone compounds have been shown to be effective cholesterol absorption inhibitors. rsc.org The synthesis of trifluoromethyl-substituted ezetimibe analogues has also been undertaken to explore their inhibitory activities. researchgate.net These studies often involve comparing the binding affinities of the designed analogues with that of ezetimibe and its glucuronide metabolite, which is a potent form of the drug. nih.gov

A series of ezetimibe analogues with subtle structural differences have been used to demonstrate a wide range of binding affinities to both native enterocyte brush border membranes and recombinant NPC1L1, spanning over a 1,000-fold range. nih.gov This highlights the sensitivity of the NPC1L1 receptor to even minor structural modifications in the ligand.

Synthetic Routes to Ezetimibe Derivatives

Various synthetic routes have been developed for ezetimibe and its derivatives, often focusing on the stereoselective construction of the key chiral centers on the β-lactam core.

One prominent strategy involves the cyclocondensation of a diaryl imine with an ester or amide enolate. rsc.org A key step in many syntheses is the asymmetric reduction of α-functionalized p-fluoroacetophenone intermediates. google.com For instance, borane (B79455) reduction of specific ketone precursors, catalyzed by chiral oxazaborolidine complexes, has been employed to produce the desired alcohol diastereomer with high selectivity. google.com However, these methods can generate significant stoichiometric borate (B1201080) waste. google.com As an alternative, metal-catalyzed asymmetric transfer hydrogenation using ruthenium complexes with optically pure N-sulfamoyl-1,2-diamine ligands has been developed as a more efficient process. google.com

Another innovative approach utilizes a domino reaction sequence starting from Baylis-Hillman adducts. nih.gov This method can involve an allylic acetate rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition to create a δ-amino acid derivative with controlled stereochemistry. nih.govnih.gov Subsequent functional group transformations and lactam formation yield the final β-lactam core. nih.gov

For the synthesis of fluorinated analogues, a radical allylation of an α-bromo-α-fluoro-β-lactam intermediate has been developed. rsc.org This method allows for the diastereoselective introduction of the C3 alkyl side chain. Further modifications of this side chain, such as through Wacker oxidation and nucleophilic arylation, lead to the final fluorinated ezetimibe analogue. rsc.org

Continuous flow processes have also been explored for the enantioselective synthesis of chiral precursors of 1-aryl-1,3-diols, which are key intermediates in the synthesis of ezetimibe. nih.gov This method can involve an asymmetric allylboration of an aldehyde using a polymer-supported chiral phosphoric acid catalyst, followed by selective epoxidation of the resulting alkene. nih.gov

Molecular Mechanisms of Action of Ezetimibe and Active Metabolites

Niemann-Pick C1-Like 1 (NPC1L1) Protein as a Primary Target

The cornerstone of ezetimibe's mechanism is its direct interaction with the NPC1L1 protein, a transmembrane protein crucial for the absorption of cholesterol and other sterols. drugbank.comnih.govnih.govmdpi.comnih.gov NPC1L1 is predominantly expressed on the brush border of enterocytes in the small intestine and on the canalicular membrane of hepatocytes. drugbank.comnih.gove-dmj.orgjci.org

Ezetimibe (B1671841) and its active glucuronide metabolite act at the brush border of the small intestine to block the uptake of cholesterol from both dietary and biliary sources into enterocytes. nih.govoup.comdrugbank.comnih.govahajournals.org This inhibition is highly selective for cholesterol and phytosterols (B1254722), without significantly affecting the absorption of triglycerides or fat-soluble vitamins. nih.govoup.comdrugbank.com By binding to NPC1L1, ezetimibe prevents the protein from facilitating the internalization of cholesterol. drugbank.comnih.govnih.gov Studies have shown that ezetimibe can inhibit cholesterol absorption by as much as 54%. ebmconsult.comahajournals.org This leads to a reduction in the amount of cholesterol delivered to the liver from the intestine. oup.comdrugbank.comwikipedia.orgnih.gov

In humans, NPC1L1 is also expressed in the liver, where it is believed to play a role in the reabsorption of biliary cholesterol. nih.govjci.orgmolbiolcell.orgahajournals.org Ezetimibe's action on hepatic NPC1L1 further contributes to its cholesterol-lowering effects. nih.govnih.govjci.orgahajournals.org By inhibiting hepatic NPC1L1, ezetimibe reduces the reabsorption of cholesterol from the bile, leading to increased biliary cholesterol excretion. jci.orgahajournals.org This dual action in both the intestine and the liver results in a depletion of hepatic cholesterol stores. oup.comdrugbank.comnih.gov

Inhibition of Intestinal Cholesterol Uptake

Interaction with Accessory Proteins and Vesicular Trafficking

The internalization of cholesterol via NPC1L1 is a complex process involving the formation of vesicles and the interaction with various accessory proteins. Ezetimibe disrupts these intricate trafficking pathways.

Cholesterol uptake mediated by NPC1L1 involves clathrin-mediated endocytosis. nih.govnih.govresearchgate.netmdpi.com The NPC1L1/sterol complex interacts with the adaptor protein 2 (AP2) complex and clathrin, leading to the formation of clathrin-coated vesicles that transport the complex into the cell. drugbank.comnih.govebmconsult.comnih.govresearchgate.netmdpi.com Ezetimibe is thought to interfere with this process by preventing the NPC1L1/sterol complex from interacting with the AP2/clathrin machinery. drugbank.comnih.govebmconsult.comnih.govresearchgate.net This disruption blocks the internalization of NPC1L1 and, consequently, the absorption of cholesterol. ebmconsult.comnih.govnih.gov Some evidence suggests that ezetimibe may induce a conformational change in NPC1L1, rendering it unable to bind to sterols or interact with the endocytic machinery. drugbank.comnih.gov

In addition to the clathrin-mediated pathway, another mechanism involving a caveolin 1–annexin A2 complex has been proposed to be involved in cholesterol trafficking. drugbank.comwikipedia.orgmdpi.comnih.gov Some studies have suggested that ezetimibe may disrupt the function of this protein complex, further contributing to the inhibition of cholesterol uptake. drugbank.comwikipedia.orgnih.gov However, the primary and most well-established target of ezetimibe remains the NPC1L1 protein. pnas.org Research in this area is ongoing to fully elucidate the role of the caveolin 1-annexin A2 complex in ezetimibe's mechanism of action. researchgate.net

Engagement with Secondary Molecular Pathways

Nrf2 Activation and Cellular Responses

Ezetimibe has been identified as a potent activator of the Nuclear factor-E2-related factor 2 (Nrf2), a master transcription factor that regulates the expression of antioxidant and detoxification genes. researchgate.netmdpi.com This activation provides a crucial defense against oxidative stress. mdpi.com The mechanism often involves the activation of AMP-activated protein kinase (AMPK). researchgate.netmdpi.com Activated AMPK can phosphorylate the autophagy adaptor protein p62, which disrupts the interaction between Nrf2 and its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). researchgate.netunivr.it This disruption allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of protective genes. univr.it

Studies in various cell models have demonstrated that ezetimibe treatment leads to a significant upregulation of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC). mdpi.comresearchgate.net This response contributes to a reduction in intracellular reactive oxygen species (ROS) and cellular apoptosis, particularly under conditions of stress like ischemia-reperfusion. mdpi.com

Interestingly, the metabolites of ezetimibe show differential activity regarding this pathway. Research has shown that the metabolite ezetimibe ketone (EZM-K) is an effective activator of the Nrf2/HO-1 signaling pathway and provides protection against oxidative stress. researchgate.netnih.gov In contrast, the major active metabolite, ezetimibe-glucuronide (B19564) (EZM-G), did not demonstrate antioxidant effects or the ability to activate the Nrf2/HO-1 pathway in the same experimental models. researchgate.netnih.gov

Table 1: Effect of Ezetimibe on Nrf2 and Target Gene Expression in THP-1 Cells
Target GeneConditionFold Change in mRNA Expression (vs. Control)Reference
Nrf2Ezetimibe aloneSignificant up-regulation researchgate.net
HO-1Ezetimibe aloneSignificant up-regulation researchgate.net
GCLCEzetimibe aloneSignificant up-regulation researchgate.net

Impact on PI3K/AKT/mTOR Signaling

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and autophagy. Research has revealed that ezetimibe can exert an inhibitory effect on this pathway in various cell types, including cancer cells and neurons. nih.govmdpi.comnih.gov

In models of hepatocellular carcinoma and colorectal cancer, ezetimibe has been shown to suppress cell proliferation and induce a form of programmed cell death known as paraptosis by inhibiting the PI3K/AKT/mTOR pathway. nih.govmdpi.comfrontiersin.org This inhibition is demonstrated by a dose-dependent decrease in the phosphorylated forms of key proteins in the pathway, including p-PI3K, p-AKT, and p-mTOR. mdpi.comresearchgate.net The suppression of mTOR signaling by ezetimibe has been linked to the induction of autophagy and apoptosis in cancer cells. nih.govfrontiersin.org

Furthermore, in the context of spinal cord injury, ezetimibe's neuroprotective effects are associated with the inactivation of the PI3K/AKT/mTOR pathway. nih.gov This inactivation leads to an increase in autophagy and a reduction in apoptosis, ultimately improving functional recovery in preclinical models. nih.gov

Table 2: Dose-Dependent Inhibition of PI3K/AKT/mTOR Pathway Proteins by Ezetimibe in HCC Cells
ProteinEzetimibe ConcentrationObserved EffectReference
p-PI3KDose-dependentInhibited expression mdpi.com
p-AKTDose-dependentInhibited expression mdpi.com
p-mTORDose-dependentInhibited expression mdpi.comnih.gov
p-S6K1Dose-dependentInhibited expression mdpi.com

Proteasome Activity Inhibition and Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is essential for protein folding, and disruptions in its function lead to ER stress and the unfolded protein response (UPR). mdpi.com Ezetimibe's interaction with this cellular machinery is complex and appears to be context-dependent.

In certain models, particularly in hepatocellular carcinoma cells, ezetimibe has been found to inhibit proteasome activity. nih.govnih.gov The proteasome is responsible for degrading misfolded proteins; its inhibition leads to their accumulation, which in turn causes ER stress, cytoplasmic vacuolation originating from a dilated ER, and the initiation of the UPR. nih.govnih.gov This mechanism can culminate in paraptotic cell death. nih.gov In these models, ezetimibe treatment increases the expression of ER stress markers such as the binding-immunoglobulin protein (BIP) and C/EBP homologous protein (CHOP). mdpi.com

Conversely, in other contexts such as ischemia-reperfusion injury, ezetimibe demonstrates a protective role by modulating the UPR. mdpi.com In these scenarios, ezetimibe treatment leads to the upregulation of pro-survival UPR genes, like activating transcription factor 6 (ATF6), while simultaneously down-regulating the expression of the pro-apoptotic factor CHOP. mdpi.comunivr.it This modulation helps to counteract the cellular damage induced by oxidative stress. mdpi.com

Table 3: Effect of Ezetimibe on Endoplasmic Reticulum Stress Markers
ER Stress MarkerCell ModelEffect of EzetimibeReference
BIPHepatocellular CarcinomaIncreased Expression mdpi.com
CHOPHepatocellular CarcinomaIncreased Expression mdpi.com
ATF6Ischemia-ReperfusionUpregulated Gene Expression mdpi.comunivr.it
CHOPIschemia-ReperfusionDown-regulated Gene Expression mdpi.comunivr.it

Metabolic Transformations and Prodrug Concepts Relevant to Ezetimibe Diacetate

Glucuronide Conjugation as the Major Metabolic Pathway

Following oral administration, ezetimibe (B1671841), the active form of ezetimibe diacetate, is rapidly absorbed and extensively metabolized, primarily through glucuronide conjugation. nih.govnih.gov This phase II metabolic reaction occurs mainly in the small intestine and the liver. nih.gov More than 80% of the administered ezetimibe is converted to its glucuronide form. nih.govnih.gov This process involves the attachment of a glucuronic acid moiety to the phenolic hydroxyl group of ezetimibe, a reaction catalyzed by a specific family of enzymes. nih.gov

Role of Uridine 5'-Diphosphate-Glucuronosyltransferase (UGT) Isoenzymes

The glucuronidation of ezetimibe is mediated by a superfamily of enzymes known as Uridine 5'-diphosphate-glucuronosyltransferases (UGTs). mdpi.com In vitro studies using human liver and intestinal microsomes have identified several UGT isoenzymes responsible for this conjugation. Specifically, UGT1A1, UGT1A3, and UGT2B15 have been shown to be the primary enzymes involved in the formation of the main phenolic glucuronide of ezetimibe. nih.govdrugbank.comresearchgate.net Another isoenzyme, UGT2B7, is responsible for the formation of a minor glucuronide metabolite. nih.gov The activity of these UGT enzymes can vary between species, which is an important consideration in preclinical studies. mdpi.com

Formation of Pharmacologically Active Glucuronide Metabolites

The principal metabolite formed through glucuronidation is ezetimibe-glucuronide (B19564) (SCH 60663). nih.gov This metabolite is not an inactive byproduct; rather, it is pharmacologically active and even more potent than the parent compound, ezetimibe, in inhibiting cholesterol absorption. mdpi.commedchemexpress.com Ezetimibe-glucuronide constitutes approximately 80% to 90% of the total drug-related compounds circulating in the plasma. hres.ca The formation of this active metabolite is a key feature of ezetimibe's mechanism of action. A minor, trace metabolite, SCH 488128, is also formed via glucuronidation by UGT2B7. nih.gov

Enterohepatic Recirculation and Its Contribution to Sustained Action

Ezetimibe and its active glucuronide metabolite undergo extensive enterohepatic recirculation. oup.comnih.govnih.gov After being secreted into the bile and then into the small intestine, the ezetimibe-glucuronide can be hydrolyzed back to the parent ezetimibe by intestinal enzymes. tandfonline.com This regenerated ezetimibe can then be reabsorbed into the bloodstream, a process that significantly prolongs the drug's presence at its site of action in the small intestine. oup.comtandfonline.com This recycling mechanism contributes to the long half-life of ezetimibe, which is approximately 22 hours, and allows for once-daily administration. nih.gov The multiple peaks observed in the plasma concentration-time profile of ezetimibe are a characteristic feature of this enterohepatic recycling. drugbank.comnih.gov

Considerations for Prodrug Design and Activation Mechanisms

The design of this compound as a prodrug is a deliberate strategy to optimize its therapeutic properties. A prodrug is an inactive or less active compound that is converted into an active drug within the body.

Strategies for Enhanced Bioavailability and Targeted Delivery

Prodrug strategies are often employed to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. ebi.ac.uk For compounds with poor water solubility, such as ezetimibe, conversion to a more soluble prodrug form like this compound can potentially enhance bioavailability. fda.govdntb.gov.ua The primary goal of designing a prodrug for a drug like ezetimibe, which acts locally in the intestine, is to ensure efficient delivery to and prolonged exposure at the target site, the intestinal brush border. hres.caoup.com

In Vivo Biotransformation and Active Moiety Release

Based on a comprehensive review of available scientific literature, there is a significant lack of specific preclinical pharmacological studies focused solely on the compound This compound . The vast majority of research investigates the parent compound, Ezetimibe.

This compound is identified as a diacetylated derivative of Ezetimibe and is generally categorized as a cholesterol absorption inhibitor that modulates lipid metabolism pathways. However, detailed, publicly accessible research findings corresponding to the specific areas of your request—such as its effects in cell lines, on hepatocyte dynamics, autophagy, anticancer properties, or its specific impact on lipoprotein profiles in animal models—are not available. The scientific focus remains on Ezetimibe as the active pharmaceutical ingredient.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for "this compound" due to the absence of specific research data for this particular derivative.

Pharmacological Studies: Preclinical Investigations

Animal Models of Cholesterol Metabolism and Related Pathologies

Reduction of Atherosclerotic Plaque Formation in Disease Models (e.g., ApoE knockout mice)

Preclinical studies utilizing animal models, particularly Apolipoprotein E (ApoE) knockout mice, have been instrumental in elucidating the effects of ezetimibe (B1671841) on the development and progression of atherosclerosis. ApoE knockout mice, when fed a high-fat diet, spontaneously develop hypercholesterolemia and atherosclerotic lesions that share similarities with human atherosclerosis, making them a valuable model for such investigations. taconic.comfrontiersin.org

In a notable study, ApoE-deficient mice were fed either a standard chow or a high-fat diet, with or without ezetimibe, for a duration of three months. The results demonstrated that co-treatment with ezetimibe significantly reduced total plasma cholesterol by 76% (from 1592 to 381 mg/dL) and LDL cholesterol by 78% (from 1515 to 319 mg/dL) in the mice on the high-fat diet. nih.gov Concurrently, high-density lipoprotein (HDL) cholesterol levels were observed to increase by 187% (from 16 to 46 mg/dL). nih.gov Crucially, these lipid-modifying effects were accompanied by a marked inhibition of the formation of lipid-rich atherosclerotic plaques, as visualized by Oil Red O staining of the aorta. nih.gov

Another long-term study involving ApoE knockout mice over a six-month period investigated the impact of ezetimibe across different dietary regimens: a high-fat "western" diet, a low-fat diet, and a cholesterol-free diet. In the western diet group, ezetimibe reduced the aortic atherosclerotic lesion surface area from 20.2% to 4.1%. nih.gov Similarly, in the low-fat diet group, the lesion area was reduced from 24.1% to 7.0%. nih.gov Furthermore, ezetimibe demonstrated a profound effect on the cross-sectional area of atherosclerotic lesions in the carotid artery, with reductions of 97% in both the western and low-fat diet groups, and a 91% reduction in the cholesterol-free diet group. nih.gov These findings underscore the potent anti-atherosclerotic effects of ezetimibe, which are evident irrespective of dietary fat and cholesterol content.

Beyond its lipid-lowering capabilities, ezetimibe has been shown to exert other vascular protective effects. Treatment with ezetimibe in ApoE-deficient mice led to improved endothelial function, evidenced by an enhanced vasodilator response to acetylcholine. nih.gov This was associated with a decrease in the expression of the pro-inflammatory cytokine interleukin-6 (IL-6) mRNA and an increase in endothelial nitric oxide synthase (eNOS) mRNA in the aorta. nih.gov Additionally, ezetimibe was found to suppress oxidative stress within the aorta. nih.gov

Interactive Data Table: Effect of Ezetimibe on Plasma Lipids and Atherosclerosis in ApoE Knockout Mice

Parameter High-Fat Diet (Control) High-Fat Diet + Ezetimibe % Change
Total Plasma Cholesterol (mg/dL) 1592 381 -76%
LDL Cholesterol (mg/dL) 1515 319 -78%
HDL Cholesterol (mg/dL) 16 46 +187%
Aortic Lesion Surface Area (%) 20.2 4.1 -79.7%
Carotid Artery Lesion Area Reduction (%) - - 97%

Effects on Hepatic Steatosis and Lipid Accumulation in Animal Models

The therapeutic potential of ezetimibe extends to the amelioration of hepatic steatosis, or fatty liver, a condition often associated with dyslipidemia and metabolic syndrome. In a rat model of obesity and type 2 diabetes (OLETF rats), administration of ezetimibe resulted in a significant reduction in hepatic fat accumulation. frontiersin.org Specifically, hepatic triglyceride and total cholesterol levels were markedly decreased in the ezetimibe-treated rats. frontiersin.org Histological examination revealed a reduction in lobular inflammation and steatosis, leading to a lower NAFLD activity score. frontiersin.org Furthermore, ezetimibe treatment was associated with a decrease in the number of large lipid droplets in the liver. frontiersin.org

A study utilizing a mouse model of diet-induced obesity, where mice were fed a high-fat and high-cholesterol diet for seven months, demonstrated that chronic administration of ezetimibe for four weeks significantly reduced hepatomegaly. researchgate.net This was attributed to a decrease in hepatic triglycerides, cholesteryl esters, and free cholesterol. researchgate.net

The mechanisms underlying the beneficial effects of ezetimibe on hepatic steatosis are multifaceted. Research suggests that ezetimibe modulates hepatic phospholipid metabolism. frontiersin.org In OLETF rats, ezetimibe treatment led to significant changes in the composition and levels of phospholipids, particularly phosphatidylcholines, and upregulated genes involved in phospholipid biosynthesis and remodeling. frontiersin.org

Furthermore, studies have indicated that ezetimibe can attenuate hepatic steatosis by improving hepatic insulin (B600854) sensitivity and reducing hepatic oxidative stress. nih.gov The inhibition of intestinal cholesterol uptake by ezetimibe is thought to subsequently reduce the trafficking of lipids to the liver, thereby mitigating fat accumulation. nih.gov Some research also points to a role for autophagy, a cellular self-cleaning process, in the ezetimibe-mediated improvement of hepatic steatosis. researchgate.net

Interactive Data Table: Effect of Ezetimibe on Hepatic Parameters in Animal Models

Animal Model Parameter Observation Reference
OLETF Rats Hepatic Triglycerides Significantly Decreased frontiersin.org
OLETF Rats Hepatic Total Cholesterol Significantly Decreased frontiersin.org
OLETF Rats NAFLD Activity Score Significantly Decreased frontiersin.org
Diet-Induced Obese Mice Hepatomegaly Significantly Reduced researchgate.net
Diet-Induced Obese Mice Hepatic Triglycerides Decreased researchgate.net
Diet-Induced Obese Mice Hepatic Cholesteryl Esters Decreased researchgate.net
Diet-Induced Obese Mice Hepatic Free Cholesterol Decreased researchgate.net

Selectivity in Inhibiting Cholesterol Absorption Over Other Nutrients

A key pharmacological feature of ezetimibe is its high selectivity for inhibiting the absorption of cholesterol without significantly affecting the absorption of other essential nutrients. nih.govnih.gov Preclinical and clinical studies have consistently shown that ezetimibe does not alter the absorption of triglycerides, fatty acids, or fat-soluble vitamins (A, D, and E). nih.gov This selectivity is a significant advantage, as it minimizes the potential for nutritional deficiencies that can be associated with other lipid-lowering agents that have a broader mechanism of action.

Ezetimibe's mechanism of action is localized to the brush border of the small intestine, where it specifically targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter for intestinal cholesterol uptake. doi.orgacc.org By inhibiting NPC1L1, ezetimibe effectively blocks the absorption of both dietary and biliary cholesterol. nih.gov This targeted action ensures that the absorption of other lipids and fat-soluble nutrients, which utilize different transport mechanisms, remains largely unaffected.

Investigations into Novel Therapeutic Applications beyond Hyperlipidemia

The well-established role of ezetimibe in lowering LDL-cholesterol has prompted investigations into its potential therapeutic benefits for other conditions, particularly those linked to metabolic dysregulation. doi.orgnih.gov

One area of active research is the use of ezetimibe in the management of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). nih.govfrontiersin.org Given its demonstrated ability to reduce hepatic lipid accumulation in animal models, ezetimibe is being explored as a potential treatment to mitigate liver damage and fibrosis associated with these conditions. frontiersin.org

There is also emerging evidence suggesting a potential role for ezetimibe in improving insulin resistance. doi.orgnih.gov By modulating lipid metabolism and reducing ectopic fat deposition, ezetimibe may help to enhance insulin sensitivity.

Other potential applications that have been suggested based on preclinical and early clinical evidence include the prevention of gallstones and the management of dyslipidemia associated with chronic renal failure and organ transplantation. doi.orgnih.gov The ability of ezetimibe to prevent the absorption of non-cholesterol sterols, such as plant sterols, has also led to its use in the treatment of the rare genetic disorder sitosterolemia. researchgate.net Further research is needed to fully elucidate the clinical utility of ezetimibe in these novel therapeutic areas. nih.gov

Analytical Methodologies for Ezetimibe and Its Metabolites

Chromatographic Techniques

Chromatography stands as a cornerstone for the analysis of ezetimibe (B1671841), offering high-resolution separation and sensitive detection. actascientific.comakjournals.com Various chromatographic methods have been developed and validated to accurately measure ezetimibe and its metabolites.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of ezetimibe in both bulk drug and pharmaceutical dosage forms. actascientific.combiomedpharmajournal.org These methods typically employ reversed-phase columns, such as C8 or C18, and utilize a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.gov

A variety of mobile phase compositions and detection wavelengths have been reported. For instance, a mixture of acetonitrile and 0.02 M potassium dihydrogen orthophosphate buffer (72:28 v/v) with UV detection at 232 nm has been used. actascientific.com Another method employs a mobile phase of water (pH 6.8, containing 0.05% w/v 1-heptane sulfonic acid) and acetonitrile (30:70, v/v) with detection at 232 nm. actascientific.com The selection of the mobile phase and detector wavelength is critical for achieving optimal separation and sensitivity. akjournals.com Wavelengths such as 225 nm, 230 nm, 232 nm, 240 nm, and 250 nm have all been reported for UV detection of ezetimibe. actascientific.com

Several studies have focused on developing stability-indicating HPLC methods, which are crucial for assessing the drug's stability under various stress conditions like acid and base hydrolysis, oxidation, and photolysis. derpharmachemica.com For example, one such method utilized a mobile phase of 0.02N ortho phosphoric acid and acetonitrile (20:80 v/v) with UV detection at 232 nm, demonstrating good separation of ezetimibe from its degradation products. derpharmachemica.com

The following table summarizes various HPLC methods developed for the determination of ezetimibe:

Interactive Data Table: HPLC Methods for Ezetimibe Analysis
Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Linearity Range (µg/mL) Reference
C18 Acetonitrile and 0.1 M ammonium (B1175870) acetate (B1210297) (55:45 v/v) 0.75 232 0.01-0.8 akjournals.com
C8 Kromasil Acetonitrile: 0.02 M potassium dihydrogen orthophosphate buffer (72:28 v/v) 1 232 10-45 actascientific.com
C18 Water (pH 6.8, 0.05% w/v 1-heptane sulfonic acid) and acetonitrile (30:70, v/v) 0.5 232 0.5-50 actascientific.com
Luna phenomenex Water: acetonitrile (60:40 v/v) 1.5 225 Not specified actascientific.com
C18 Ammonium acetate buffer and acetonitrile 1.5 230 Not specified actascientific.com
C18 Acetonitrile-ammonium acetate (10 mM, pH 3.0) (75: 25 v/v) 1 240 10-60 actascientific.commazums.ac.ir
Zorbax SB C18 0.02N ortho phosphoric acid: acetonitrile (20:80 v/v) 1 232 1-10 actascientific.comderpharmachemica.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

For the analysis of ezetimibe and its metabolites in biological matrices such as plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. nih.govmdpi.com These methods often employ electrospray ionization (ESI) in the negative ion mode and utilize multiple reaction monitoring (MRM) for quantification. mdpi.comresearchgate.net

A common approach involves the liquid-liquid extraction of ezetimibe and an internal standard from plasma, followed by chromatographic separation on a C18 column. researchgate.netscispace.com For instance, one method used a mobile phase of acetonitrile and water (60:40, v/v) with mass transition pairs of m/z 408 → 271 for ezetimibe. scispace.com Another study detailed a method for the simultaneous quantification of atorvastatin, ezetimibe, and their metabolites, where ezetimibe and its glucuronide metabolite were ionized in negative mode. mdpi.com

The high sensitivity of LC-MS/MS allows for the determination of very low concentrations of ezetimibe and its metabolites, which is essential for pharmacokinetic studies. researchgate.netscispace.com

Interactive Data Table: LC-MS/MS Methods for Ezetimibe Quantification

Sample Matrix Extraction Method Chromatographic Column Ionization Mode Mass Transition (m/z) Linearity Range (ng/mL) Reference
Human Plasma Liquid-Liquid Extraction Phenomenex Luna C18 ESI Negative 408 → 271 0.075–20 (unchanged), 1–200 (total) scispace.com
Human Plasma Salting-Out Assisted Liquid–Liquid Extraction Not specified ESI Negative (for Ezetimibe & Ezetimibe-Glucuronide) Not specified Not specified mdpi.com
Human Plasma Liquid-Liquid Extraction Gemini C18 ESI Negative 408.0→270.8 0.1 ~ 20 iosrjournals.org

Spectrophotometric Analysis

UV-Visible spectrophotometry offers a simpler and more cost-effective alternative to chromatographic methods for the determination of ezetimibe in pharmaceutical formulations. biomedpharmajournal.orgtsijournals.com These methods are based on the measurement of the absorbance of ezetimibe in a suitable solvent at its wavelength of maximum absorbance (λmax). biomedpharmajournal.org

The λmax of ezetimibe has been reported at various wavelengths depending on the solvent used, including 231.7 nm in alcohol, 232 nm in acetate buffer (pH 4.5), and 233 nm and 234 nm in methanol and ethanol (B145695), respectively. actascientific.combiomedpharmajournal.orgtsijournals.comresearchgate.net The linearity of these methods is typically established over a specific concentration range. For example, one method in ethanol showed linearity in the range of 5-20 µg/ml. biomedpharmajournal.org

Derivative spectrophotometry has also been employed to enhance the specificity of the analysis by reducing interference from excipients. nih.gov First, second, and third derivative methods have been developed for the determination of ezetimibe in tablets. nih.gov

Interactive Data Table: Spectrophotometric Methods for Ezetimibe Analysis

Method Solvent λmax (nm) Linearity Range (µg/mL) Reference
UV Spectrophotometry Ethanol 234 5-20 biomedpharmajournal.org
UV Spectrophotometry Acetate buffer pH 4.5 with 0.45% SLS 232 5-30 tsijournals.comresearchgate.net
UV Spectrophotometry Methanol 233 6-16 actascientific.comnih.gov
First Derivative Methanol 259.5 4-14 nih.gov
Second Derivative Methanol 269 4-14 nih.gov

Validation Parameters and Method Development

The validation of analytical methods is crucial to ensure their reliability and suitability for their intended purpose. akjournals.comderpharmachemica.com The validation process for ezetimibe assays typically follows the guidelines of the International Conference on Harmonisation (ICH). akjournals.comnih.gov

Specificity, Linearity, Accuracy, and Precision in Assays

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and excipients is a key validation parameter. derpharmachemica.comnih.gov In HPLC and LC-MS/MS methods, specificity is demonstrated by the separation of the analyte peak from other peaks. derpharmachemica.com For spectrophotometric methods, the non-interference from excipients is confirmed. nih.gov

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. biomedpharmajournal.orgderpharmachemica.com Linearity is typically evaluated by linear regression analysis, and a high correlation coefficient (r² > 0.99) is generally required. akjournals.comderpharmachemica.com

Accuracy: Accuracy refers to the closeness of the test results to the true value. biomedpharmajournal.orgresearchgate.net It is often determined by recovery studies, where a known amount of the standard drug is added to a pre-analyzed sample solution, and the recovery percentage is calculated. biomedpharmajournal.orgnih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. biomedpharmajournal.orgresearchgate.net It is usually expressed as the relative standard deviation (RSD) for a series of measurements. researchgate.netjchr.org

Detection and Quantitation Limits for Compound and Metabolites

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. biomedpharmajournal.orgijper.org

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. biomedpharmajournal.orgijper.org

LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve. akjournals.com For instance, a reported HPLC-UV method for ezetimibe in serum had an LOD of 4.60 ng/mL and an LOQ of 13.94 ng/mL. akjournals.com Another HPLC method for ezetimibe in bulk and pharmaceutical formulations reported an LOD of 0.828 µg/ml and an LOQ of 2.5 µg/ml. biomedpharmajournal.org LC-MS/MS methods generally offer much lower LOD and LOQ values, making them suitable for bioanalytical applications where concentrations are very low. scispace.comiosrjournals.org For example, an LC-MS/MS method for unchanged ezetimibe in human plasma had an LLOQ of 0.075 ng/mL. scispace.com

Characterization of Impurities and Degradation Products

The comprehensive analysis of impurities and degradation products is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the active pharmaceutical ingredient (API). For Ezetimibe, extensive research has been conducted to identify, characterize, and quantify various substances that can arise during its synthesis (process-related impurities) or upon exposure to stress conditions (degradation products). Ezetimibe Diacetate itself is a protected derivative of Ezetimibe and is also classified as an impurity. pharmaffiliates.comsynthinkchemicals.com

Forced degradation studies, or stress testing, are fundamental in establishing the intrinsic stability of a drug molecule. These studies involve subjecting the drug to harsh conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Conference on Harmonisation (ICH) guidelines. pillbuys.com Such testing helps in elucidating the degradation pathways and developing stability-indicating analytical methods.

Research indicates that Ezetimibe is a stable molecule under oxidative and thermal stress conditions. pillbuys.comnih.gov However, it demonstrates lability and undergoes degradation under hydrolytic (both acidic and basic) and, to a lesser degree, photolytic conditions. pillbuys.comnih.gov

Hydrolytic Degradation

Studies have consistently shown that Ezetimibe degrades significantly in acidic and alkaline environments.

Acidic Conditions: When subjected to acidic hydrolysis (e.g., using hydrochloric acid), Ezetimibe degrades to form several products. tandfonline.comajol.info One study identified two primary degradation products (DPs), labeled as Imp-A and Imp-C, under these conditions. tandfonline.com Another investigation reported the formation of five distinct degradants during acid degradation. researchgate.net

Alkaline Conditions: In basic environments (e.g., using sodium hydroxide), Ezetimibe is also unstable, leading to the formation of multiple degradation products. tandfonline.comajol.info One study using liquid chromatography–tandem mass spectrometry (LC–MS/MS) characterized three DPs, designated as Imp-A, Imp-B, and Imp-D. tandfonline.com Another research effort isolated and characterized a major alkaline degradant, identifying its structure as 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid using techniques like LC-MS, NMR, and IR spectroscopy. benthamopenarchives.com

Photolytic Degradation

Ezetimibe shows some susceptibility to degradation under photolytic conditions. nih.gov When exposed to sunlight, an aqueous solution of Ezetimibe was found to degrade, forming a major degradation product along with several minor ones. pillbuys.com

Identification and Structural Elucidation

Advanced analytical techniques are employed to separate, isolate, and identify the structure of these impurities and degradation products. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary methods for separating these compounds from the parent drug. tandfonline.comnih.gov Subsequent characterization and structural elucidation are typically achieved using mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. tandfonline.comresearchgate.netbenthamopenarchives.com

Process-Related Impurities

Beyond degradation products, impurities can also be introduced during the manufacturing process of Ezetimibe. These can include isomers, by-products, or unreacted starting materials. A notable process-related impurity that has been identified, synthesized, and characterized is desfluoro ezetimibe. nih.gov Its structure was determined to be (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. nih.govresearchgate.net Other potential impurities include stereoisomers, such as the (R,R,S) stereoisomer of Ezetimibe. researchgate.net

The table below summarizes some of the key identified impurities and degradation products of Ezetimibe.

Table 1: Identified Impurities and Degradation Products of Ezetimibe

Impurity/Degradation Product Name Type Condition of Formation / Source Analytical Method for Characterization
This compound Process-Related Impurity Synthesis Process -
Imp-A Degradation Product Acidic and Basic Hydrolysis LC-MS/MS
Imp-B Degradation Product Basic Hydrolysis LC-MS/MS
Imp-C Degradation Product Acidic Hydrolysis LC-MS/MS
Imp-D Degradation Product Basic Hydrolysis LC-MS/MS
5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid Degradation Product Alkaline Hydrolysis LC-MS, NMR, IR Spectroscopy benthamopenarchives.com
Desfluoro Ezetimibe Process-Related Impurity Synthesis Process LC-MS, NMR, IR nih.gov

This table is based on findings from multiple research studies. tandfonline.combenthamopenarchives.comnih.govresearchgate.net

The following table details the findings from a specific forced degradation study that characterized four distinct degradation products.

Table 2: Research Findings on Ezetimibe Degradation Products

Designation Observed Under m/z (Mass-to-charge ratio) Proposed Structure/Notes
Imp-A Acidic and Basic Hydrolysis 392.0 (M+1) Characterized via LC-MS/MS tandfonline.com
Imp-B Basic Hydrolysis - Characterized via LC-MS/MS tandfonline.com
Imp-C Acidic Hydrolysis 392.0 (M+1) Characterized via LC-MS/MS tandfonline.com

Data sourced from a study focused on LC-MS/MS characterization of forced degradation products of Ezetimibe. tandfonline.com

Advanced Research Directions and Future Perspectives

Investigation of Novel Molecular Targets Beyond NPC1L1

While the primary mechanism of ezetimibe (B1671841) involves the direct inhibition of the NPC1L1 sterol transporter, a growing body of evidence suggests its pharmacological activity may extend to other molecular targets. tandfonline.comnih.gov These "off-target" or pleiotropic effects are a significant area of research, potentially explaining some of the broader clinical benefits observed and opening new therapeutic avenues. nih.gov

Initial research pointed towards several potential secondary targets. For instance, some studies have suggested that ezetimibe may influence the function of scavenger receptor class B type 1 (SR-B1) and the ATP-binding cassette transporter G1 (ABCG1), both of which are involved in cholesterol transport. tandfonline.com However, these findings remain a subject of ongoing debate within the scientific community. tandfonline.com

More recent and compelling research has begun to uncover interactions with pathways implicated in cell signaling, inflammation, and even cancer. In silico studies, for example, have proposed that ezetimibe can bind to the p53 binding domain in Mdm2, a negative regulator of the p53 tumor suppressor. mdpi.com This interaction suggests a potential role for ezetimibe in cancer therapeutics, particularly in tumors that overexpress Mdm2. mdpi.com Further preclinical studies have shown that ezetimibe can inhibit the proliferation of certain cancer cell lines, such as pancreatic ductal adenocarcinoma cells that express NPC1L1, and may suppress tumor growth by reducing angiogenesis. mdpi.comfrontiersin.org

Additionally, research indicates ezetimibe may modulate inflammatory pathways. It has been shown to activate AMP-activated protein kinase (AMPK) and autophagy in models of nonalcoholic steatohepatitis. nih.gov These findings suggest a systemic effect beyond the gut and liver, pointing towards a role in cellular metabolism and stress responses. The potential anti-fibrotic properties of ezetimibe are also being explored, with studies showing it can inhibit myofibroblast differentiation, a key process in the development of idiopathic pulmonary fibrosis. nih.gov

Potential Molecular TargetAssociated Pathway/ProcessImplication/Research Focus
Mdm2 p53 tumor suppressionPotential anti-cancer agent mdpi.com
AMPK Cellular energy homeostasis, AutophagyTreatment of metabolic and fibrotic diseases nih.gov
Various AngiogenesisInhibition of tumor growth mdpi.com
Various Myofibroblast differentiationAnti-fibrotic therapy nih.gov

This table summarizes potential molecular targets of ezetimibe beyond NPC1L1 currently under investigation.

Exploration of Ezetimibe Diacetate and Other Derivatives as Advanced Prodrugs

The chemical structure of ezetimibe lends itself to the creation of derivatives that could function as advanced prodrugs, designed to optimize pharmacokinetic properties or target specific tissues. This compound is one such derivative, representing a class of ester prodrugs. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active therapeutic agent. ebi.ac.uk In the case of ezetimibe, the active form is primarily its glucuronide metabolite, which is more potent than the parent compound in inhibiting cholesterol absorption. mdpi.commdpi.com

This compound, through the addition of two acetyl groups, is expected to have altered physicochemical properties, such as increased lipophilicity. This modification could potentially influence its absorption, distribution, metabolism, and excretion (ADME) profile. The ester linkages in this compound are designed to be cleaved by esterase enzymes present in the body, releasing the active ezetimibe parent molecule, which can then be glucuronidated to its active form.

Research into ezetimibe derivatives is focused on several key objectives:

Enhanced Bioavailability: Modifying the parent structure to improve oral absorption.

Targeted Delivery: Designing derivatives that are preferentially activated in specific tissues, such as the liver or intestine, to maximize local efficacy and minimize systemic exposure.

Controlled Release: Creating prodrugs that provide a slower, more sustained release of the active drug, potentially leading to more stable plasma concentrations.

Various synthetic routes for creating ezetimibe and its derivatives have been explored in patent literature, highlighting the active interest in developing second-generation compounds with improved therapeutic profiles. google.comgoogle.com The exploration of compounds like this compound is part of a broader strategy in medicinal chemistry to refine and enhance the therapeutic potential of established drugs. researchgate.net

Systems Biology Approaches to Ezetimibe's Multifaceted Actions

To comprehend the complex and multifaceted actions of ezetimibe, researchers are increasingly turning to systems biology. drugtargetreview.com This approach integrates data from various "-omics" platforms (e.g., genomics, transcriptomics, proteomics, metabolomics) to build comprehensive models of biological systems. ahajournals.orgahajournals.org Such models can help elucidate how a drug like ezetimibe perturbs cellular networks and pathways beyond its primary target. nih.govresearchgate.net

A notable study utilized a systems biology approach to analyze the combined effects of ezetimibe and rosuvastatin (B1679574) in a mouse model. nih.gov The analysis of global gene expression and biological pathways revealed that the therapeutic benefit of the combination therapy was largely due to the additive effects of their complementary mechanisms. nih.gov Importantly, the combination therapy also affected additional signaling processes, many linked to the inflammatory transcription factor NF-κB. nih.gov This demonstrates the power of systems biology to uncover unforeseen drug effects and interactions. nih.gov

Multi-omics analyses are central to this field. By simultaneously measuring changes in genes, proteins, and metabolites following ezetimibe administration, researchers can construct a holistic picture of its physiological impact. ahajournals.org For example, transcriptomic analysis of lung fibroblasts treated with ezetimibe revealed its ability to inhibit myofibroblast differentiation and activate autophagy, providing mechanistic insight into its potential anti-fibrotic effects. nih.gov These unbiased, data-driven approaches are crucial for identifying novel drug mechanisms and potential biomarkers of drug response. drugtargetreview.com

Systems Biology ApplicationResearch Finding/InsightReference
Gene Expression Analysis Ezetimibe + Statin therapy affects NF-κB-linked signaling processes. nih.gov
Transcriptomics Ezetimibe inhibits myofibroblast differentiation and activates autophagy in lung fibroblasts. nih.gov
Multi-omics Profiling Identification of metabolomic and lipidomic signatures associated with drug effects on vascular function. ahajournals.org
Network Pharmacology Modeling drug-target-pathway interactions to predict pleiotropic effects. nih.gov

This table provides examples of how systems biology is being applied to understand the broader actions of ezetimibe.

Translational Research Considerations in Preclinical Development

Translating promising preclinical findings into clinical success is a major challenge in drug development. For ezetimibe and its derivatives, several translational research considerations are paramount.

One key area is understanding species-specific differences in drug metabolism. Ezetimibe is extensively metabolized via glucuronidation, and the enzymes responsible can vary significantly between preclinical animal models and humans. mdpi.comnih.gov For instance, studies have highlighted variations in ezetimibe glucuronidation across species, particularly in the intestine. mdpi.com Recognizing these differences is critical for accurately extrapolating pharmacokinetic and pharmacodynamic data from animals to humans and for selecting the most appropriate preclinical models. mdpi.com

Another vital aspect of translational research is the use of biomarkers. In large clinical trials such as IMPROVE-IT, biomarkers have been instrumental in stratifying patients and identifying those who derive the most significant benefit from adding ezetimibe to statin therapy. nih.gov A sub-analysis of the IMPROVE-IT trial measured several biomarkers representing different pathophysiological processes, including high-sensitivity Troponin T (hsTnT), N-terminal pro-B-type natriuretic peptide (NT-proBNP), growth-differentiation factor-15 (GDF-15), and high-sensitivity C-reactive protein (hsCRP). ahajournals.orgjacc.org The results showed that elevated levels of these biomarkers were associated with a higher risk of cardiovascular events, and patients with higher baseline risk, as identified by these markers, experienced a greater absolute risk reduction with ezetimibe. nih.govjacc.org This biomarker-based strategy improves risk stratification and helps tailor therapy, representing a successful clinical translation of preclinical concepts. ahajournals.org

Future preclinical development of ezetimibe derivatives like this compound must incorporate these translational principles. This includes:

Developing robust preclinical models that accurately reflect human physiology and disease.

Identifying and validating translational biomarkers that can predict efficacy and guide patient selection in early-phase clinical trials.

Bridging the gap between preclinical and clinical findings by continuously integrating data from both domains to refine our understanding of the drug's mechanism and application. patsnap.com

Q & A

Q. What are the established synthetic routes for Ezetimibe Diacetate, and how can researchers validate its structural purity?

this compound synthesis typically involves acetylation of Ezetimibe under controlled conditions. Key validation methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the presence of acetyl groups and backbone structure .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, with thresholds set at ≥98% for pharmaceutical-grade compounds .
  • Mass Spectrometry (MS) : To verify molecular weight and detect trace impurities.
    Researchers must document reaction conditions (e.g., temperature, solvent systems) and provide full spectral data in supplementary materials to ensure reproducibility .

Q. What analytical methodologies are recommended for quantifying this compound and its related substances in pharmacokinetic studies?

A Quality by Design (QbD) approach is critical for method development:

  • Chromatographic Conditions : Use reversed-phase HPLC with C18 columns and mobile phases optimized for polar metabolites (e.g., acetonitrile-phosphate buffer) .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products .
  • Validation Parameters : Include linearity (R² > 0.995), precision (%RSD < 2%), and sensitivity (LOD ≤ 0.1 µg/mL) .

Q. How do preclinical models elucidate the pharmacological mechanism of this compound in cholesterol metabolism?

  • In Vitro Models : Use Caco-2 cell lines to study intestinal cholesterol absorption inhibition via NPC1L1 receptor blockade .
  • In Vivo Models : Employ hypercholesterolemic rodent models to measure LDL-C reduction and hepatic lipid profiles .
  • Dosage Considerations : Optimize dose ranges (e.g., 0.3–10 mg/kg) based on interspecies pharmacokinetic scaling .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data for this compound in diverse patient populations?

Contradictions often arise from variability in genetic factors (e.g., NPC1L1 polymorphisms) or comorbidities (e.g., diabetes). Methodological strategies include:

  • Subgroup Analysis : Stratify clinical trial data by demographic and metabolic biomarkers (e.g., HbA1c levels in diabetic patients) .
  • Meta-Analysis : Pool data from trials like IMPROVE-IT to assess heterogeneity and validate LDL-C reduction consistency (HR: 0.94; 95% CI: 0.89–0.99) .
  • Mechanistic Studies : Use proteomic profiling to identify off-target effects influencing efficacy .

Q. What experimental designs address challenges in impurity profiling of this compound during large-scale synthesis?

  • Orthogonal Analytical Techniques : Combine HPLC, gas chromatography (GC), and capillary electrophoresis to detect non-polar and volatile impurities .
  • Stability-Indicating Methods : Validate methods under ICH guidelines (e.g., Q1A-R2) to track degradation products over shelf-life .
  • Process Analytical Technology (PAT) : Implement real-time monitoring during synthesis to minimize batch-to-batch variability .

Q. How can researchers optimize experimental models to assess this compound’s pharmacokinetics in lactation studies?

  • Cross-Species Extrapolation : Use lactating rat models to measure pup-to-maternal plasma ratios (e.g., 0.5 on lactation day 12) and adjust for human relevance .
  • Milk-to-Plasma Partitioning : Employ in vitro mammary epithelial cell models to predict drug transfer into human milk .
  • Ethical Frameworks : Align dosing protocols with OECD guidelines to minimize neonatal exposure risks .

Q. What statistical approaches are suitable for evaluating synergistic effects of this compound with statins in cardiovascular outcomes?

  • Randomized Controlled Trial (RCT) Design : Use composite endpoints (e.g., cardiovascular death, non-fatal MI) with ≥5-year follow-up to capture long-term effects .
  • Interaction Term Analysis : Apply Cox proportional hazards models to quantify additive benefits (e.g., simvastatin + ezetimibe vs. statin monotherapy; HR: 0.936; p=0.016) .
  • Power Calculations : Ensure sample sizes >10,000 patients to detect modest effect sizes (α=0.05, β=0.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.